5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
“5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione” is a unique chemical compound with the linear formula C11H12N2O4 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione” is represented by the SMILES string O=C(N1)C(NC1=O)C(C=C2)=C(OC)C=C2OC
. This indicates the presence of an imidazolidine ring fused to a dimethoxyphenyl group .
Physical And Chemical Properties Analysis
The molecular weight of “5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione” is 236.22 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current resources.
Scientific Research Applications
Anticancer Agents
Imidazolinone derivatives, including “5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione”, have been explored for their potential as anticancer agents . They could be promising anticancer agents with better therapeutic potential for the suppression of tumors .
Antibacterial and Anti-Fungal Activities
These compounds have shown significant antibacterial and anti-fungal activities . This makes them potential candidates for the development of new antimicrobial drugs .
Anti-Inflammatory and Analgesic Activity
Imidazolinone derivatives have also demonstrated anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of conditions involving inflammation and pain .
Anti-Diabetic Activity
These compounds have shown potential in the treatment of diabetes . This opens up a new avenue for the development of anti-diabetic drugs .
Anticonvulsant Activity
Some derivatives of phenytion, which is similar to “5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione”, have been used for their anticonvulsant activity . This suggests the potential use of “5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione” in the treatment of epilepsy .
Anti-HIV Properties
Imidazolidine-2-thione derivatives, which are structurally similar to “5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione”, have been reported to exhibit anti-HIV activity . This suggests the potential use of “5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione” in the treatment of HIV .
Safety and Hazards
Future Directions
The future directions for “5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione” could involve further exploration of its potential biological activities and applications. Given the biological activities exhibited by related imidazolidine-2,4-dione compounds , “5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione” could be a subject of interest in drug discovery and medicinal chemistry research.
Mechanism of Action
Target of Action
The primary target of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is Tankyrase (TNKS), which belongs to the poly (ADP-ribose) polymerase family . TNKS plays an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, through a dual binding mechanism . The conserved residues GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 are crucial mediators of this dual binding mechanism . This interaction results in high-affinity interactions and high per-residue energy contributions .
Biochemical Pathways
The interaction of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione with TNKS affects the Wnt β-catenin pathway . This pathway plays a crucial role in cellular processes such as cell proliferation, differentiation, and migration .
Pharmacokinetics
The binding free energy of the compound towards tnks-1 and tnks-2 indicates favorable binding . This suggests that the compound may have good bioavailability.
Result of Action
The binding of 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione to TNKS-1 and TNKS-2 results in structural changes characterized by increased flexibility and solvent accessible surface area of the residues . This suggests that the compound may induce conformational changes in its targets, potentially affecting their function.
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-6-3-4-7(8(5-6)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXXKWDVVAYKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=O)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione |
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